N-(4-Bromobenzyl)-2-fluorobenzylamine
Description
N-(4-Bromobenzyl)-2-fluorobenzylamine is a distinct chemical entity identified by the CAS number 1019557-51-7. chemsigma.com As a secondary amine, its fundamental structure consists of a nitrogen atom bonded to two organic substituents, in this case, a 4-bromobenzyl group and a 2-fluorobenzyl group. The presence of two different halogens, bromine and fluorine, on separate aromatic rings makes it a di-halogenated benzylamine (B48309) derivative. While specific research focusing exclusively on this compound is not extensively documented in public literature, its chemical architecture allows for a detailed discussion within the context of its constituent chemical classes.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHIGUZTYGWYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to N-(4-Bromobenzyl)-2-fluorobenzylamine
The traditional synthesis of this compound and its analogs relies on robust and well-documented chemical transformations. These methods are widely employed in organic synthesis for their reliability and versatility.
Reductive Amination Strategies for Benzylamine (B48309) Analogues
Reductive amination is a cornerstone of amine synthesis, offering a direct method for the formation of C-N bonds. This process typically involves the reaction of a carbonyl compound, in this case, 4-bromobenzaldehyde (B125591), with an amine, 2-fluorobenzylamine (B1294385), to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound. The chemoselectivity of this reaction is crucial, particularly when dealing with halogenated substrates, to avoid undesired side reactions such as dehalogenation.
The reaction proceeds in two main steps: the formation of a hemiaminal followed by dehydration to an imine, and the subsequent reduction of the imine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in laboratory settings. For industrial applications, catalytic hydrogenation is often preferred. The choice of catalyst is critical to prevent the cleavage of the halogen substituents. Catalysts based on palladium, ruthenium, and cobalt have been investigated for the reductive amination of halogenated benzaldehydes. For instance, ruthenium-catalyzed reductive amination has been shown to be effective for a broad range of functionalized and structurally diverse benzylic amines, with halogen-substituted benzaldehydes undergoing selective amination without significant dehalogenation. gctlc.org
| Reactants | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde, 2-Fluorobenzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature | 12-24 | Good to Excellent (estimated) | General Knowledge |
| 4-Bromobenzaldehyde, 2-Fluorobenzylamine | H₂/Pd/C | Ethanol/Methanol | 25-50 | 4-12 | Moderate to High (risk of dehalogenation) | General Knowledge |
| 4-Bromobenzaldehyde, 2-Fluorobenzylamine | H₂/RuCl₂(PPh₃)₃ | t-Amyl alcohol | 90-140 | 24 | High (chemoselective) | gctlc.org |
Nucleophilic Substitution Approaches Utilizing Halogenated Benzyl (B1604629) Precursors
Another fundamental approach to the synthesis of this compound is through a nucleophilic substitution reaction. This method involves the reaction of a 4-bromobenzyl halide, typically 4-bromobenzyl bromide, with 2-fluorobenzylamine. In this Sₙ2 reaction, the nitrogen atom of the 2-fluorobenzylamine acts as a nucleophile, attacking the benzylic carbon of the 4-bromobenzyl bromide and displacing the bromide ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). The choice of solvent is also important, with polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being frequently used to facilitate the reaction. Studies on the nucleophilic substitution reactions of substituted benzylamines with benzyl bromide have shown that the reaction follows a second-order kinetic path, consistent with an Sₙ2 mechanism. The electronic nature of the substituents on the benzylamine can influence the reaction rate, with electron-donating groups generally increasing the nucleophilicity of the amine and accelerating the reaction.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzyl bromide, 2-Fluorobenzylamine | Triethylamine (Et₃N) | Acetonitrile (CH₃CN) | Room Temperature to Reflux | 6-18 | Good to High (estimated) | General Knowledge |
| 4-Bromobenzyl bromide, 2-Fluorobenzylamine | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 25-80 | 8-24 | Good to High (estimated) | General Knowledge |
Cross-Coupling Methodologies for Aryl Amine Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. researchgate.net While typically used for the coupling of aryl halides with amines to form arylamines, variations of this methodology can be adapted for the synthesis of N-benzylamines. In the context of synthesizing this compound, this could involve the coupling of 4-bromobenzyl amine with a 2-fluorobenzyl halide or vice versa, though this is a less common application of the standard Buchwald-Hartwig protocol which primarily targets C(sp²)-N bond formation.
A more direct, albeit less conventional, application would involve the coupling of an organometallic reagent derived from one of the benzyl precursors with the other benzyl halide in the presence of an amine source. The development of specialized ligands and catalyst systems has greatly expanded the scope of Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under milder conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity.
| Coupling Partners | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temperature (°C) | Reference |
| Aryl Halide + Amine | Pd(OAc)₂ / BINAP or DPPF | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | researchgate.net |
| 4-Bromobenzyl halide + 2-Fluorobenzylamine (Hypothetical) | Pd₂(dba)₃ / XPhos or RuPhos | LHMDS or K₃PO₄ | Toluene or THF | 80-120 | General Knowledge |
Novel and Green Chemistry Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis of Benzylamine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. In the context of synthesizing this compound, microwave heating can be applied to both reductive amination and nucleophilic substitution reactions.
For instance, microwave-assisted reductive amination can significantly shorten the time required for imine formation and reduction. Similarly, nucleophilic substitution reactions can be completed in minutes under microwave irradiation, compared to hours or even days required with conventional heating. The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Solvent-Free Reaction Conditions and Sustainable Protocols
The development of solvent-free reaction conditions is a key goal of green chemistry, as solvents often account for the largest proportion of waste in chemical processes. For the synthesis of secondary amines, solvent-free approaches have been explored for both reductive amination and nucleophilic substitution.
In a solvent-free reductive amination, the neat aldehyde and amine can be mixed, sometimes with a solid-supported reducing agent, to form the product. This approach not only eliminates the need for a solvent but can also simplify the work-up procedure. Similarly, nucleophilic substitution reactions can be carried out under solvent-free conditions, often by grinding the reactants together, sometimes with a solid support or a catalyst. These methods are not only more environmentally friendly but can also lead to improved reaction kinetics and yields.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound can be strategically achieved through two primary catalytic routes: the N-alkylation of 2-fluorobenzylamine with a 4-bromobenzyl halide and the reductive amination of 4-bromobenzaldehyde with 2-fluorobenzylamine. Both pathways rely heavily on catalysis to achieve efficient and selective transformations.
N-Alkylation via Catalysis:
The direct N-alkylation of 2-fluorobenzylamine with 4-bromobenzyl bromide or chloride represents a straightforward approach. This reaction is often facilitated by palladium or copper catalysts. Palladium-catalyzed N-alkylation, a cornerstone of modern organic synthesis, offers high efficiency and functional group tolerance. rsc.org Pincer-type palladium(II) complexes, for instance, have demonstrated high efficacy in the N-alkylation of amides and sulfonamides with alcohols, a reaction class with mechanistic similarities to the N-alkylation of amines with benzyl halides. rsc.org Similarly, copper-catalyzed N-alkylation, often employing a metallaphotoredox approach, provides a valuable alternative, enabling the coupling of a wide array of N-nucleophiles with alkyl bromides at room temperature. princeton.edu
Reductive Amination:
Catalytic reductive amination offers a convergent and atom-economical alternative. This method involves the in-situ formation of an imine from 4-bromobenzaldehyde and 2-fluorobenzylamine, which is then catalytically reduced to the target secondary amine. A variety of transition metal catalysts, including those based on nickel, cobalt, and precious metals like ruthenium and gold, are effective for this transformation. researchgate.netresearchgate.netresearchgate.net Nickel catalysts, in particular, have been shown to be robust for the reductive amination of benzyl alcohols, a related transformation proceeding through a "borrowing hydrogen" mechanism. researchgate.netnih.govdntb.gov.uarug.nl Cobalt nanoparticles generated in situ from molecular complexes have also exhibited high activity and selectivity in the reductive amination of 4-bromobenzaldehyde. researchgate.net
More recently, biocatalytic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) has emerged as a green and highly selective method for amine synthesis. nih.govresearchgate.net These enzymes can catalyze the formation of the imine and its subsequent reduction in a single pot under mild aqueous conditions, offering excellent chemo- and stereoselectivity.
Optimization of Reaction Parameters and Yields
The efficiency and selectivity of this compound synthesis are critically dependent on the careful optimization of reaction parameters.
Temperature, Pressure, and Catalyst Loading Effects
The interplay of temperature, pressure, and catalyst loading is crucial for maximizing the yield of the desired product while minimizing side reactions.
Temperature: In catalytic reductive amination, temperature influences both the rate of imine formation and the rate of catalytic reduction. For instance, in the Ru-catalyzed reductive amination of benzaldehyde, an increase in temperature generally leads to a higher reaction rate. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts. For palladium-catalyzed N-alkylation, optimized temperatures can significantly reduce reaction times and improve yields. youtube.com
Pressure: In reductive amination reactions that utilize gaseous reductants like hydrogen, pressure is a key parameter. Higher hydrogen pressure can enhance the rate of the reduction step. researchgate.net In the case of Ru-catalyzed reductive amination, the yield of the amine product increases with hydrogen pressure up to a certain point, after which it may level off. researchgate.net
Table 1: Illustrative Data on Parameter Optimization in a Model Reductive Amination Reaction
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Temperature (°C) | 80 | 100 | 120 | 65 |
| H₂ Pressure (bar) | 20 | 40 | 60 | 85 |
| Catalyst Loading (mol%) | 0.5 | 1.0 | 2.0 | 92 |
This table presents hypothetical data based on general principles of reaction optimization for illustrative purposes.
Stoichiometric Control and Purity Enhancement
Precise control over the stoichiometry of the reactants is essential for maximizing the formation of the desired this compound and minimizing the formation of impurities. In N-alkylation, using a slight excess of the amine or the alkylating agent can drive the reaction to completion, but can also lead to over-alkylation (formation of a tertiary amine) or unreacted starting materials, respectively.
In reductive amination, the molar ratio of the aldehyde to the amine is typically kept close to 1:1. The purity of the final product is often enhanced through careful work-up procedures and purification techniques such as column chromatography or crystallization. The choice of solvent and base (in the case of N-alkylation) also plays a significant role in reaction outcome and purity.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is fundamental to the rational design of more efficient catalytic systems and the optimization of reaction conditions.
Elucidation of Reaction Intermediates and Transition States
The synthesis of this compound proceeds through a series of reactive intermediates.
N-Alkylation Mechanism: In a palladium-catalyzed N-alkylation, the mechanism likely involves the oxidative addition of the 4-bromobenzyl halide to the palladium(0) catalyst to form a palladium(II) intermediate. This is followed by coordination of the 2-fluorobenzylamine and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst.
Reductive Amination Mechanism: The reductive amination pathway begins with the condensation of 4-bromobenzaldehyde and 2-fluorobenzylamine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (N-(4-bromobenzylidene)-2-fluorobenzylamine). The imine is the key intermediate that is subsequently reduced by the catalyst. In heterogeneous catalysis, both the aldehyde and amine adsorb onto the catalyst surface, where the reaction occurs. For biocatalytic approaches, the enzyme's active site binds the substrates and facilitates the formation of a carbinolamine intermediate before hydride transfer from a cofactor like NAD(P)H. researchgate.net
Computational studies are often employed to model the transition states of these elementary steps, providing insights into the energy barriers and the factors that control the reaction rate and selectivity.
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies provide quantitative information about the reaction rates and the influence of reactant concentrations, temperature, and catalyst loading.
In the context of reductive amination, kinetic analysis can help to determine whether the rate-limiting step is the formation of the imine or its subsequent reduction. For example, in the reductive amination of cyclohexanone (B45756) with benzylamine over gold catalysts, the reaction rate is dependent on the nature of the catalyst support, which influences the adsorption of reactants and the activation of hydrogen. researchgate.net
Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A detailed analysis requires experimental data which is currently unavailable.
Specific chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in N-(4-Bromobenzyl)-2-fluorobenzylamine are not documented in the searched sources.
The characteristic chemical shifts for the 14 distinct carbon atoms in this compound are not available.
The chemical shift and coupling constants for the fluorine atom, which would provide key insights into its electronic environment, are not reported.
An analysis of 2D NMR correlations is dependent on the acquisition of these spectra, which have not been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A discussion of the fragmentation pattern is not possible without experimental mass spectra.
The precise mass measurement required to confirm the elemental formula (C₁₄H₁₃BrFN) of this compound is not available in the public domain.
Fragmentation Pattern Interpretation for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion peak corresponding to its molecular weight, which also displays a characteristic isotopic pattern due to the presence of a bromine atom (approximately 1:1 ratio for 79Br and 81Br isotopes).
The fragmentation of this compound is predictable based on the stability of the resulting fragments. The most common fragmentation pathway for benzylamines involves the cleavage of the C-N bond, which is the weakest bond in the molecular ion. nih.govscispace.com This cleavage results in the formation of stable benzylic carbocations.
Key fragmentation pathways include:
Formation of the 4-bromobenzyl cation: Cleavage of the bond between the nitrogen and the 4-bromobenzyl group's methylene (B1212753) carbon would yield a prominent peak for the 4-bromobenzyl cation (m/z 169/171). This cation is stabilized by the aromatic ring. The characteristic bromine isotope pattern would be clearly visible for this fragment. chemicalbook.commassbank.eu
Formation of the 2-fluorobenzyl cation: Alternatively, cleavage of the bond between the nitrogen and the 2-fluorobenzyl group's methylene carbon results in the formation of the 2-fluorobenzyl cation (m/z 109). guidechem.com
Tropylium (B1234903) Ion Formation: The initial benzyl (B1604629) cations (m/z 169/171 and m/z 109) can undergo rearrangement to form the more stable tropylium ions. Further fragmentation can occur through the loss of molecules like HBr or HF, although these are less common pathways.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom (within one of the benzyl groups) can also occur, leading to further fragmentation. For instance, the 4-bromobenzyl cation can lose a bromine atom to yield a fragment at m/z 90.
A hypothetical fragmentation pattern is summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |
| 296/298 | Molecular Ion [M]+ | [C14H13BrFN]+ |
| 186 | [M - C7H6F]+ | [C7H7BrN]+ |
| 171/169 | [C7H6Br]+ | 4-Bromobenzyl cation |
| 109 | [C7H6F]+ | 2-Fluorobenzyl cation |
| 91 | [C7H7]+ | Tropylium ion (from either benzyl group after loss of halogen) |
This table is illustrative and based on established fragmentation principles for benzylamines. researchgate.netresearchgate.netacs.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nist.gov While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. horiba.com Together, they offer a comprehensive vibrational profile of the molecule.
The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies.
N-H Vibrations: As a secondary amine, a single, sharp N-H stretching vibration is expected in the region of 3300-3500 cm-1. libretexts.org This peak may be broadened in the condensed phase due to hydrogen bonding. The N-H bending vibration typically appears in the 1550-1650 cm-1 region.
C-H Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm-1 (typically 3010-3100 cm-1). The aliphatic C-H stretching vibrations of the two methylene (-CH2-) groups are expected to appear just below 3000 cm-1 (typically 2850-2960 cm-1). researchgate.net
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the two phenyl rings typically appear as a series of peaks in the 1450-1600 cm-1 region.
C-N Vibrations: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm-1 range. libretexts.org
C-F and C-Br Vibrations: The C-F stretching vibration is expected to produce a strong absorption in the 1000-1400 cm-1 region. The C-Br stretching vibration appears at lower frequencies, typically in the 500-650 cm-1 range.
The expected vibrational modes are summarized in the following table.
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium-Weak | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Strong-Medium | Strong |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| C-N Stretch | 1250 - 1360 | Strong | Medium |
| C-F Stretch | 1000 - 1400 | Strong | Weak |
| C-Br Stretch | 500 - 650 | Strong | Strong |
This table presents typical ranges and intensities. Actual values may vary based on the specific molecular environment. chemicalbook.comchemicalbook.comiitm.ac.in
X-ray Diffraction (XRD) Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Growing a suitable single crystal of this compound would allow for analysis by single-crystal XRD. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, key structural parameters such as the C-N-C bond angle and the torsion angles describing the orientation of the two substituted phenyl rings relative to the amine linker would be determined. researchgate.netnih.gov
The analysis would also reveal the details of intermolecular interactions that dictate the crystal packing. Hydrogen bonding, likely involving the N-H group as a donor and the nitrogen or fluorine atom of an adjacent molecule as an acceptor, would be a primary organizing force. mdpi.com Pi-pi stacking interactions between the aromatic rings and halogen bonding involving the bromine atom are also possible. This information is crucial for understanding the supramolecular architecture of the compound in the solid state.
A hypothetical set of crystallographic data is presented below, based on data for similar organic molecules. researchgate.netnih.gov
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 5.0 - 8.0 |
| c (Å) | 18.0 - 22.0 |
| β (°) | 95 - 110 |
| Volume (Å3) | 1900 - 2200 |
| Z (Molecules per unit cell) | 4 |
When single crystals are not available, powder X-ray diffraction (PXRD) is an invaluable tool for characterizing the crystalline nature of a material. jst.go.jpresearchgate.net A PXRD pattern is a fingerprint of a specific crystalline phase. The analysis of this compound by PXRD would confirm its crystallinity and could be used to identify the specific polymorph present, should multiple crystalline forms exist. icdd.comnih.gov
The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ). While solving a crystal structure from powder data is more complex than from single-crystal data, it is often possible through methods like Rietveld refinement. icdd.com This technique would be used to confirm the phase purity of a bulk sample of this compound. aip.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the electronic properties and predict the chemical behavior of N-(4-Bromobenzyl)-2-fluorobenzylamine. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule at the atomic and subatomic levels.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of complex molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
These calculations can predict key electronic properties, including the distribution of electron density, electrostatic potential, and dipole moment. The presence of electronegative fluorine and bromine atoms significantly influences the electronic landscape of the molecule. The electron-withdrawing nature of the fluorine atom on the benzylamine (B48309) ring and the bromine atom on the benzyl (B1604629) ring creates regions of localized charge, which are critical for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT has been successfully used to study halogen-substituted carboxamides, revealing how halogen substitution alters chemical potential and electrophilicity. chemrxiv.org
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents. |
| Electron Affinity | ~0.5 - 1.5 eV | Reflects the molecule's ability to accept an electron, a key factor in its redox properties. |
| Ionization Potential | ~8.0 - 9.0 eV | Indicates the energy required to remove an electron, relating to its nucleophilicity. |
Note: These values are hypothetical and based on typical ranges for similarly substituted aromatic amines.
Ab initio methods, which are based on first principles without the use of empirical data, are employed for high-accuracy calculations of molecular geometry and energetics. Methods like Møller-Plesset perturbation theory (MP2) provide a detailed understanding of the molecule's stable conformations. nih.gov For this compound, geometry optimization would reveal the most stable arrangement of its constituent atoms in three-dimensional space.
These calculations would likely show that the molecule adopts a non-planar conformation, with the two phenyl rings angled relative to each other to minimize steric hindrance. The bond lengths and angles determined through ab initio methods provide a precise structural model that is fundamental for all other computational analyses. For example, ab initio studies on di- and trifluorobenzene-benzene complexes have demonstrated how fluorination patterns dictate non-covalent binding modes and energies. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the electron-rich π-system of the 2-fluorobenzyl moiety. The LUMO, conversely, would likely be distributed over the 4-bromobenzyl ring, influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Significance |
| HOMO | -8.5 | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | -0.8 | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.7 | Indicates chemical reactivity and stability. A larger gap implies greater stability. |
Note: These values are hypothetical and based on typical ranges for similarly substituted aromatic amines.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov
MD simulations can explore the potential energy surface of this compound to identify its various low-energy conformations and the energy barriers between them. chemistrysteps.com By simulating the molecule's movements over time, researchers can understand its flexibility and the preferred spatial arrangements of its phenyl rings and the central amine linker. libretexts.org Spectroscopic studies on benzylamine have identified multiple stable conformers, suggesting that this compound would also exhibit a complex conformational landscape. colostate.edu This dynamic behavior is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.
The behavior of a molecule is often significantly influenced by its solvent environment. mdpi.com MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. These simulations can reveal how different solvents, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO), affect the molecule's conformation and stability. mdpi.com For instance, in a protic solvent, hydrogen bonding between the solvent and the amine nitrogen and fluorine atom would be a significant interaction. In aprotic solvents, dipole-dipole interactions would dominate. Understanding these solvent effects is critical for predicting the molecule's behavior in various experimental and biological settings. mdpi.com
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
The field of chemoinformatics utilizes computational methods to analyze chemical information, enabling the prediction of molecular properties and activities. A key component of this discipline is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR studies are founded on the principle that the physical and chemical properties of a compound are intrinsically linked to its molecular structure. By establishing a mathematical relationship between structural descriptors and an observed property, QSPR models can forecast the properties of new or untested molecules. nih.gov For a compound like this compound, where experimental data may be scarce, QSPR offers a powerful, non-experimental route to estimate its physicochemical characteristics.
The development of a robust QSPR model is a systematic process that involves several critical stages, including the careful calculation and selection of molecular descriptors, the construction of a mathematical model, and rigorous validation to ensure its predictive power. nih.gov
The initial and one of the most crucial steps in QSPR modeling is the transformation of the two-dimensional graph or three-dimensional conformation of a molecule into a set of numerical values known as molecular descriptors. These descriptors are designed to capture various aspects of the molecular structure, including its topology, geometry, and electronic and physicochemical properties. mdpi.com For a molecule such as this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several major classes:
1D and 2D Descriptors: These are the simplest to compute and include constitutional descriptors (e.g., molecular weight, atom counts, bond counts) and topological indices, which describe the connectivity of atoms within the molecule. mdpi.com
3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and steric properties. researchgate.net
Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), solubility (logS), and polar surface area (PSA). These are often calculated using fragment-based or atom-contribution methods. ijpsr.com
Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. researchgate.net
Once a large pool of descriptors is calculated, the next challenge is to select a smaller, more informative subset to build the model. This process, known as feature selection, is vital to avoid overfitting and to create a model that is both simple and robust. nih.gov Several computational techniques are employed for this purpose:
Genetic Function Approximation (GFA): This algorithm mimics natural selection to explore various combinations of descriptors, identifying those that produce the most predictive models. chemicalbook.com
Correlation-Based Feature Selection: This method selects descriptors that are highly correlated with the property of interest but have low correlation among themselves. nih.gov
Recursive Feature Elimination: This technique iteratively builds a model and removes the weakest descriptor until an optimal set is achieved.
For a compound like this compound, a hypothetical feature selection process for predicting a property like aqueous solubility might identify descriptors related to molecular size, polarity (influenced by the fluorine and nitrogen atoms), and hydrophobicity (driven by the two phenyl rings and the bromine atom).
With a relevant set of descriptors selected, a mathematical model is constructed to correlate these features with the chemical property being studied. Various machine learning and statistical methods can be employed to build these predictive models. nih.gov
Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the descriptors to the property. While easy to interpret, it may not capture complex, non-linear relationships. ijpsr.com
Artificial Neural Networks (ANN): ANNs are more complex models inspired by the human brain. They can effectively model non-linear relationships and are often used for predicting properties of diverse sets of compounds. Studies on benzylamine salts have shown that ANN models can outperform linear methods for predicting aqueous solubility. nih.gov
Support Vector Machines (SVM): SVMs are powerful for both classification (e.g., high vs. low solubility) and regression tasks. They have been successfully applied to predict various physicochemical properties like solubility, pKa, and logP for drug-like molecules. nih.gov
The ultimate goal of a QSPR model is to make accurate predictions for new compounds. Therefore, rigorous validation is essential. This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and stability. nih.gov
External Validation: The model's predictive power is tested on an external set of compounds that were not used during the model development phase. This is the most critical test of a model's utility. oup.comresearchgate.net
While no specific QSPR models for this compound are publicly available, it is possible to use existing, well-validated chemoinformatics tools to predict some of its fundamental chemical properties. These predictions are based on large datasets of structurally diverse compounds and serve as valuable estimates in the absence of experimental data.
Below is a table of predicted physicochemical properties for this compound, generated using established computational models.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 296.17 g/mol | Calculation |
| logP (Octanol-Water Partition Coefficient) | 4.1 - 4.5 | Various fragment-based models |
| Aqueous Solubility (logS) | -4.5 to -5.0 | Predictive models |
| Polar Surface Area (PSA) | 12.03 Ų | Calculation |
| pKa (Strongest Basic) | 8.9 - 9.3 | Predictive models |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 2 | Calculation |
These values are computationally predicted and have not been experimentally verified. The ranges reflect potential variations between different predictive algorithms.
These predicted values suggest that this compound is a lipophilic compound with low predicted aqueous solubility, characteristic of a molecule with two aromatic rings. The basicity, indicated by the pKa, is typical for a secondary benzylamine. Such predictive models, once properly validated, can guide synthetic efforts and prioritize compounds for experimental testing. nih.govresearchgate.net
Reactivity and Derivatization Studies of N 4 Bromobenzyl 2 Fluorobenzylamine
Reactions Involving the Amine Functionality
The secondary amine group is a nucleophilic and basic center, making it amenable to a variety of common organic transformations.
As a typical secondary amine, the nitrogen atom of N-(4-Bromobenzyl)-2-fluorobenzylamine readily participates in nucleophilic substitution reactions with various electrophiles.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N,N-disubstituted amide. This reaction effectively converts the basic amine into a neutral amide functional group.
Alkylation: The amine can be further alkylated using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide byproduct and results in the formation of a tertiary amine. The synthesis of complex amines often utilizes such alkylation steps. nih.gov For instance, the alkylation of nitroalkanes with 4-bromobenzyl bromide highlights the reactivity of the benzyl (B1604629) halide moiety, a reaction type that could be applied to alkylate other nucleophiles. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine, affords the corresponding sulfonamide. Sulfonamides are stable functional groups found in many pharmaceutical compounds.
These transformations are fundamental in organic synthesis for modifying the properties of the amine group and for building more complex molecular architectures.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ukm.mysemanticscholar.org Since this compound is a secondary amine, it cannot form a stable, neutral imine in the same manner. Instead, its reaction with an aldehyde or ketone leads to the formation of a positively charged iminium ion. These iminium ions are highly reactive electrophilic intermediates that are pivotal in various synthetic methodologies, such as the Mannich and Pictet-Spengler reactions, for the construction of complex nitrogen-containing heterocycles. nih.gov
Reactions Involving the Bromine Substituent
The bromine atom on the 4-bromobenzyl moiety provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.
The carbon-bromine bond on the aromatic ring is a classic substrate for palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the molecular structure by introducing new aryl, vinyl, or alkynyl groups.
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and is a powerful tool for creating biaryl systems. nih.govmdpi.com The reaction of aryl bromides with various boronic acids using catalysts like Pd(PPh₃)₄ and a base such as K₃PO₄ or Cs₂CO₃ proceeds in good yields. nih.govmdpi.com
Sonogashira Reaction: This coupling involves the reaction of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is one of the most effective ways to form C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.orgyoutube.com The reaction can be carried out under mild conditions, sometimes even at room temperature. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, THF |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Acetonitrile (B52724) |
Nucleophilic aromatic substitution (SNA_r_) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, S_N_Ar on unactivated aryl halides is generally very difficult. The reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com The 4-bromobenzyl ring of the target molecule lacks such activating groups. Therefore, direct displacement of the bromine atom by a nucleophile via the S_N_Ar mechanism is not expected to occur under standard conditions. nih.gov Studies show that bromine is a relatively poor leaving group in these reactions compared to fluorine when the ring is activated. nih.gov
Reactions Involving the Fluorine Substituent
The fluorine atom on the 2-fluorobenzyl group is generally considered a poor leaving group in palladium-catalyzed cross-coupling reactions compared to bromine or iodine. However, in the context of nucleophilic aromatic substitution, fluorine's high electronegativity makes it the best leaving group among the halogens, provided the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the fluorinated ring does not possess strong ortho or para electron-withdrawing substituents. Consequently, similar to the brominated ring, it is not highly susceptible to nucleophilic aromatic substitution under typical conditions. libretexts.orgnih.gov Any potential reactivity would likely require harsh conditions or the use of very strong nucleophiles. While methods for the nucleophilic fluorination of alkyl bromides are well-developed, the reverse reaction—substituting an aryl fluoride—is challenging without electronic activation. nih.govrsc.org
Influence of Fluorine on Aromatic Reactivity
The presence of a fluorine atom at the ortho position of the benzylamine (B48309) moiety significantly modulates the reactivity of that aromatic ring. The influence of fluorine can be attributed to the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions. For this compound, this deactivation would make reactions like nitration or Friedel-Crafts alkylation on the 2-fluorobenzyl ring more challenging compared to an unsubstituted benzyl ring.
Research on related fluorinated aromatic compounds has shown that the position of the fluorine atom is critical. For instance, a fluorine atom in the para position can effectively stabilize a positive charge at the ipso-position, which can enhance reactivity under certain conditions. ajol.info Conversely, ortho- and meta-fluoro substituents generally lead to a decrease in reactivity in electrophilic aromatic substitutions. ajol.info
Potential for ipso-Substitution Reactions
The 4-bromobenzyl portion of the molecule presents an opportunity for ipso-substitution, a reaction in which an incoming electrophile or nucleophile displaces a substituent other than hydrogen on an aromatic ring. nih.gov In this case, the bromine atom is the substituent that could be replaced.
The carbon-bromine bond can be targeted by various reagents. For example, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, the bromine atom can be readily replaced by a variety of functional groups. This makes this compound a potentially useful building block for the synthesis of more complex molecules.
Furthermore, studies on other brominated aromatic compounds have demonstrated the possibility of ipso-substitution of bromine by other halogens, such as chlorine, under specific conditions like those found in water chlorination processes. beilstein-journals.org While not a synthetic utility, this highlights the reactivity of the C-Br bond. The success of an ipso-substitution reaction depends on the stability of the intermediate formed and the nature of the leaving group. Given the extensive use of aryl bromides in cross-coupling chemistry, it is highly probable that the bromine atom in this compound can be selectively targeted for functionalization.
Stereoselective Transformations and Chiral Derivatization
As synthesized, this compound is an achiral molecule as it does not possess any stereocenters. However, the secondary amine functionality provides a handle for the introduction of chirality, which would open avenues for its use in stereoselective synthesis.
One common method to obtain chiral amines is through the resolution of a racemic mixture. In the case of this compound, this could be achieved by reaction with a chiral acid to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would liberate the individual enantiomers of the amine. The use of chiral resolving agents like (R)-(+)-N-benzyl-1-phenylethylamine has been successfully applied to resolve other racemic acids and amines. nih.gov
The development of methods for the asymmetric synthesis of amines is a significant area of research due to the prevalence of chiral amines in pharmaceuticals and natural products. yale.edu While there are no specific reports on the asymmetric synthesis of this compound, general strategies could be applied to its precursors.
For example, the asymmetric reduction of an imine formed from 2-fluorobenzaldehyde (B47322) and 4-bromobenzylamine (B181089), or vice versa, using a chiral catalyst could yield an enantiomerically enriched form of the target molecule. Another approach involves the catalytic asymmetric alkylation of a primary amine. nih.gov Furthermore, chiral auxiliaries, such as tert-butanesulfinamide, are widely used for the asymmetric synthesis of a vast number of amines. yale.edu
Once obtained in enantiomerically pure form, chiral derivatives of this compound could potentially be used as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex target molecules. researchgate.net
Metal Complexation and Coordination Chemistry
The secondary amine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, this compound can act as a ligand in the formation of metal complexes. The broader field of benzylamine and benzimidazole (B57391) derivatives has seen extensive investigation into their coordination with various transition metals. nih.govnih.govsapub.org
Metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.govsapub.org For example, a methanolic solution of the ligand could be treated with a metal(II) salt, such as a chloride or triflate, followed by refluxing to promote complex formation. The resulting metal complexes can often be isolated as crystalline solids.
The characterization of these complexes would involve a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Coordination of the amine nitrogen to the metal center would be expected to cause a shift in the N-H stretching and bending vibrations compared to the free ligand. The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex. Changes in the chemical shifts of the protons and carbons near the coordination site can confirm the binding of the metal.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can reveal information about the coordination geometry around the metal ion. The appearance of d-d transitions or charge-transfer bands that are absent in the free ligand and metal salt are indicative of complex formation. ajol.info
Mass Spectrometry: This technique can be used to determine the molecular weight of the complex and to gain insights into its stoichiometry.
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps in confirming the proposed formula of the complex.
A representative example of spectroscopic data for a related benzylamine complex is shown in the table below.
| Technique | Free Ligand (Characteristic Signal) | Metal Complex (Characteristic Signal) | Interpretation |
|---|---|---|---|
| IR (cm⁻¹) | ν(N-H) ~3300 | ν(N-H) ~3250 | Shift to lower frequency indicates coordination of N to metal. |
| IR (cm⁻¹) | - | ν(M-N) ~400-500 | Appearance of a new band confirms metal-nitrogen bond formation. |
| ¹H NMR (ppm) | N-H proton signal | Shifted or broadened N-H proton signal | Change in electronic environment upon coordination. |
| UV-Vis (nm) | Ligand-based π-π* transitions | New d-d or charge-transfer bands | Indication of the electronic structure and geometry of the complex. |
For this compound, the most probable coordination mode is as a monodentate ligand through the secondary amine nitrogen. youtube.com While halogens can participate in coordination, it is less common for them to act as primary donor atoms in simple benzylamine-type ligands, especially in the presence of a stronger Lewis basic nitrogen atom.
The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the solvent system, and the presence of competing ligands. The electronic effects of the fluoro and bromo substituents on the benzyl rings could also have a subtle influence on the Lewis basicity of the nitrogen atom, and thus on the stability of the metal complexes. The formation of chelates, which are typically more stable than complexes with monodentate ligands, would require the ligand to have additional donor atoms capable of binding to the same metal center. youtube.com In its current form, this compound is unlikely to act as a chelating ligand. However, it could be a precursor to polydentate ligands if further functional groups are introduced. The resulting metal complexes could have applications in catalysis, materials science, or as potential therapeutic agents. nih.govnih.gov
No Publicly Available Research on this compound in Advanced Materials and Catalysis
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the applications of the chemical compound this compound in the fields of advanced materials and catalysis.
The specific roles outlined for this compound, including its use as a monomer in polymer synthesis, a precursor for functional organic materials, or its application in homogeneous and heterogeneous catalysis, are not documented in accessible scientific papers, patents, or technical data sheets.
While the constituent parts of the molecule, such as the bromobenzyl and fluorobenzylamine moieties, are found in various functional materials and catalytically active compounds, the specific combination in this compound has not been explored in the contexts requested. General information on topics such as polymeric scaffolds, cross-linking agents, organic electronic materials, and chemical sensors is available, but a direct link to the subject compound is absent from the current body of scientific knowledge.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the applications of this compound in advanced materials and catalysis as per the requested outline. Further research and development would be required to determine if this compound possesses any of the functional properties suggested.
Applications in Advanced Materials and Catalysis
Applications in Homogeneous and Heterogeneous Catalysis
Use as Ligands in Transition Metal Catalysis
The efficacy of a ligand in transition metal catalysis is largely determined by its electronic and steric properties, which influence the stability and reactivity of the resulting metal complex. N-(4-Bromobenzyl)-2-fluorobenzylamine possesses a secondary amine nitrogen atom that can act as a Lewis base, donating its lone pair of electrons to a transition metal center to form a coordination complex.
The nature of the substituents on the benzyl (B1604629) groups can modulate the electron density on the nitrogen atom and thereby influence the strength of the metal-ligand bond. The 2-fluoro substituent on one benzyl group is an electron-withdrawing group, which can decrease the electron-donating ability of the nitrogen atom. Conversely, the 4-bromo substituent on the other benzyl group has a more complex electronic effect, exhibiting both inductive electron-withdrawing and resonance electron-donating characteristics. The interplay of these electronic effects can fine-tune the catalytic activity of the metal center for specific reactions.
Furthermore, the bulky benzyl groups provide a sterically hindered environment around the metal center. This steric hindrance is a critical factor in controlling the selectivity of catalytic reactions, such as asymmetric hydrogenation or cross-coupling reactions, by directing the approach of substrates to the active site. The flexibility of the benzyl groups also allows the ligand to adopt various conformations to accommodate different transition metals and substrate geometries.
Table 1: Potential Transition Metal Complexes and Catalytic Applications of this compound
| Transition Metal | Potential Catalytic Application | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | The ligand can stabilize Pd(0) and Pd(II) intermediates crucial for these reactions. |
| Rhodium (Rh) | Asymmetric Hydrogenation | The chiral environment created by the ligand could induce enantioselectivity. |
| Ruthenium (Ru) | Transfer Hydrogenation | The amine group can participate in the catalytic cycle by acting as a proton shuttle. |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | The ligand can control the activity and selectivity of the copper catalyst. |
Note: This table presents potential applications based on the structural features of this compound and its similarity to known ligands. Specific experimental validation is required.
Support for Immobilized Catalysts
Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their stability, reusability, and ease of separation from the reaction products. The structure of this compound offers several handles for its covalent attachment to a solid support, such as silica, alumina, or polymeric resins.
One common approach involves the functionalization of the aromatic rings. For instance, the bromine atom on the 4-bromobenzyl group can be converted into other functional groups, such as an alcohol or an alkyne, via standard organic transformations. These functional groups can then react with a complementary functional group on the surface of the support to form a stable covalent linkage.
Alternatively, the secondary amine itself could be utilized for immobilization. For example, it could be acylated with a molecule that contains a reactive group for attachment to the support. However, this approach would modify the coordination site and may alter the catalytic properties of the resulting complex.
The choice of the support material and the linking strategy can significantly impact the performance of the immobilized catalyst. A porous support with a high surface area can maximize the catalyst loading, while the length and flexibility of the linker can influence the accessibility of the catalytic sites to the substrates.
Table 2: Potential Immobilization Strategies for this compound-based Catalysts
| Support Material | Linkage Chemistry | Potential Advantages |
| Silica Gel | Silanization followed by reaction with a functionalized ligand | High thermal and mechanical stability. |
| Polystyrene Resin | Functionalization of the resin (e.g., chloromethylation) followed by reaction with the ligand | Swellable in organic solvents, allowing for good substrate accessibility. |
| Magnetic Nanoparticles | Surface functionalization with coupling agents | Facile separation of the catalyst using an external magnetic field. |
Note: This table outlines potential strategies for the immobilization of catalysts derived from this compound. The optimal method would depend on the specific catalytic application.
Future Research Directions and Outlook for N 4 Bromobenzyl 2 Fluorobenzylamine
Exploration of Emerging Synthetic Methodologies
The synthesis of N-aryl benzylamines, including N-(4-Bromobenzyl)-2-fluorobenzylamine, is poised to benefit from modern synthetic strategies that offer greater efficiency, selectivity, and atom economy compared to classical methods. Future research could focus on developing and optimizing novel catalytic systems for its preparation.
One promising avenue is the exploration of metal-free deaminative coupling reactions . A recently developed strategy involves the in situ conversion of a primary amine on a benzylamine (B48309) into a good leaving group using an inexpensive nitrosating reagent, followed by coupling with an arylboronic acid. rsc.org This approach avoids the need for pre-functionalization and transition metal catalysts, aligning with greener chemistry principles. rsc.org Investigating the applicability of this method to couple 4-bromobenzylamine (B181089) with a 2-fluorophenylboronic acid derivative could provide a direct and efficient route to the target compound.
Another area of interest is the direct amination of benzyl (B1604629) alcohols . Catalytic methods using commercially available heterogeneous nickel catalysts and accessible ammonia (B1221849) sources have shown success in converting benzyl alcohols to primary benzylamines. acs.org Future work could adapt this "borrowing hydrogen" methodology for the synthesis of this compound by reacting 2-fluorobenzyl alcohol with 4-bromobenzylamine. This would involve a sequential catalytic process within a single pot, enhancing operational simplicity.
Furthermore, novel approaches starting from different precursors could be investigated. For instance, methods for synthesizing N-arylamides from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines have been developed. mdpi.com A potential, albeit multi-step, pathway could involve the conversion of 2-fluorobenzonitrile (B118710) and 4-bromobenzylamine into an amidine intermediate, followed by rearrangement to form the desired N-aryl linkage.
A comparative analysis of these potential emerging methodologies is presented below.
| Methodology | Potential Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Metal-Free Deaminative Coupling | 4-Bromobenzylamine, 2-Fluorophenylboronic acid | Metal-free, mild conditions, high atom economy rsc.org | Optimization of nitrosating agent and reaction conditions for halogenated substrates. |
| Direct Catalytic Amination | 2-Fluorobenzyl alcohol, 4-Bromobenzylamine | Use of commercially available catalysts, potential for bio-derived precursors acs.org | Catalyst screening (e.g., Ni, Ru, Ir) and suppression of over-alkylation side products. |
| Amidine Rearrangement Route | 2-Fluorobenzonitrile, 4-Bromobenzylamine | Avoids direct use of potentially hazardous alkyl halides mdpi.com | Yield optimization of the amidine formation and subsequent rearrangement steps. |
Advanced Characterization Techniques for Complex Systems
Given the compound's halogenated structure, its precise characterization and the study of its interactions in complex systems will require sophisticated analytical techniques. Halogenated organic compounds (HOCs) can present analytical challenges, including co-elution and the need for high sensitivity and selectivity. chromatographyonline.com
Future research will likely employ high-resolution mass spectrometry (HRMS) , particularly coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS). Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) offer ultrahigh resolution, enabling the confident identification and structural elucidation of the compound and its potential metabolites or degradation products in complex matrices. flemingcollege.ca Nontargeted screening approaches using HRMS can provide a comprehensive profile of related halogenated species in environmental or biological samples. researchgate.net
Two-dimensional gas chromatography (GCxGC) is another powerful tool that offers significantly enhanced peak capacity compared to conventional GC, which is crucial for separating isomeric and structurally similar HOCs from complex mixtures. chromatographyonline.com This would be particularly valuable for quality control during synthesis and for metabolic profiling studies.
To elucidate the three-dimensional structure and intermolecular interactions, which are critical for understanding its potential biological activity or material properties, single-crystal X-ray diffraction will be indispensable. This technique can provide precise data on bond lengths, angles, and crystal packing, including the role of halogen bonding (C-Br···X) and hydrogen bonding (N-H···X) interactions.
| Technique | Application for this compound | Key Information Obtained | Anticipated Challenge |
|---|---|---|---|
| GC-HRMS/FT-ICR-MS | Trace analysis, impurity profiling, metabolomics | Exact mass, elemental composition, structural fragments flemingcollege.ca | Ionization efficiency of the compound. |
| GCxGC-TOF-MS | Separation from complex matrices (e.g., biological fluids) | Enhanced separation of isomers and congeners chromatographyonline.com | Method development and data processing complexity. |
| Single-Crystal X-ray Diffraction | Definitive structural confirmation and solid-state packing | 3D molecular structure, intermolecular forces | Growing a suitable single crystal. |
| Advanced NMR Spectroscopy | Structural elucidation in solution | 1H, 13C, 19F, 15N chemical shifts and couplings | Achieving full signal assignment in complex spectra. |
Integration with Artificial Intelligence and Automation in Chemical Discovery
| AI/Automation Tool | Projected Application | Expected Outcome | Reference Technology |
|---|---|---|---|
| Retrosynthesis Software | Designing synthetic routes for analogues | Novel, cost-effective, and efficient synthesis plans acs.org | Synthia™, LHASA |
| Machine Learning for Reaction Outcome Prediction | Predicting yields and side products of novel reactions | Prioritization of experiments, reduced resource waste iptonline.com | Models trained on reaction databases |
| Automated Synthesis Robot | High-throughput screening and optimization of synthesis | Rapid identification of optimal reaction conditions sciencedaily.com | RoboChem, Chemputer pharmafeatures.comsciencedaily.com |
| Generative AI for Molecular Design | Designing novel analogues with desired properties | Virtual libraries of compounds for targeted applications iptonline.com | Generative Adversarial Networks (GANs) |
Sustainable and Green Chemistry Considerations in Synthesis and Application
Future research on this compound must incorporate the principles of green chemistry to minimize environmental impact. rsc.org This involves evaluating and optimizing synthetic pathways based on metrics such as atom economy, E-factor (environmental factor), and the use of less hazardous reagents and solvents. rsc.org
The development of catalytic methods is a cornerstone of green chemistry. As mentioned, exploring direct amination using reusable heterogeneous catalysts or metal-free coupling reactions would be a significant step toward sustainability. rsc.orgacs.org Another green approach involves the use of boric acid as a mild, inexpensive, and environmentally benign catalyst for amidation reactions, which could be explored for synthesizing amide derivatives of the core structure. sciepub.com
The choice of solvents is also critical. Research should prioritize the use of greener solvents, such as bio-based solvents or water, and explore solvent-free reaction conditions where feasible. The entire lifecycle of the compound, from synthesis to final application and disposal, should be considered to create a truly sustainable process. The CHEM21 green metrics toolkit provides a framework for quantitatively assessing the "greenness" of different synthetic routes, enabling researchers to make informed, environmentally conscious decisions. rsc.orgrsc.org
Interdisciplinary Research Opportunities in Materials Science and Cheminformatics
The unique combination of a flexible diarylamine linker and two different halogen substituents (bromine and fluorine) on the aromatic rings of this compound opens up diverse interdisciplinary research opportunities.
In materials science , the compound could serve as a building block for novel functional materials. The presence of bromine, a heavy atom, could impart useful properties such as high refractive index or utility in X-ray absorption applications. The fluorine atom can enhance thermal stability and influence electronic properties. Potential applications could include the development of:
Organic Light-Emitting Diodes (OLEDs): Diarylamine structures are common components of hole-transporting materials.
Flame Retardants: The bromine content suggests potential utility as a component in flame-retardant polymers.
Functional Polymers: The amine functionality allows for its incorporation into polymer backbones like polyamides or polyimides, creating materials with tailored thermal and electronic properties.
In cheminformatics and medicinal chemistry , the structure is a candidate for computational screening and rational drug design. Substituted N-aryl benzylamines have been identified as inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer therapy. nih.gov Computational docking studies could predict the binding affinity of this compound and its virtual analogues against various biological targets. Cheminformatics tools can be used to build quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective analogues for therapeutic applications. The compound's halogenation pattern also makes it an interesting candidate for development as a PET imaging agent, following methodologies used for other fluorinated benzylamines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Bromobenzyl)-2-fluorobenzylamine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 4-bromobenzyl chloride and 2-fluorobenzylamine can react in the presence of a base (e.g., triethylamine) in dichloromethane. Optimizing stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction time (12–24 hours under reflux) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Data : NMR characterization (¹H and ¹³C) is critical. For a structurally similar compound, ¹H-NMR (CDCl₃) shows peaks at δ 7.52–7.42 (m, 2H, aromatic), 3.42 (dt, J = 2.2 Hz, 2H, CH₂), and 1.61 (s, 1H, NH) .
Q. What safety protocols are recommended for handling this compound?
- Methodology : The compound is classified under GHS Category 2 for skin/eye irritation and Category 3 for respiratory toxicity. Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in airtight containers away from light. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can the purity of this compound be validated post-synthesis?
- Methodology : Combine analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes.
- Melting Point : Compare observed mp (e.g., 249–254°C for hydrochloride salt) with literature values .
- Mass Spectrometry : ESI-MS (m/z) should show [M+H]⁺ peaks consistent with theoretical molecular weight (e.g., ~264.1 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., CD147 for anticancer activity). Use DFT calculations (B3LYP/6-311G**) to analyze electronic properties and binding affinity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .
Q. What strategies resolve contradictions in crystallographic data for halogenated benzylamine derivatives?
- Methodology : Use SHELXL for refinement. Key steps:
- Twinned Data : Apply HKLF 5 format and twin law matrix.
- Disorder Modeling : Split occupancy for bromine/fluorine atoms if positional ambiguity exists.
- Validation : Check R-factor convergence (<5%) and ADP consistency .
- Example : For a related aziridine derivative, SHELXL refinement achieved R₁ = 0.048 with high-resolution data (0.8 Å) .
Q. How do structural modifications (e.g., halogen position) impact the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare Suzuki-Miyaura coupling efficiency using para-bromo vs. meta-fluoro substituents. Monitor reaction progress via TLC and quantify yields. For this compound, the bromine site facilitates Pd-catalyzed coupling (e.g., with aryl boronic acids), while the fluorine enhances electron-withdrawing effects, stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
